molecular formula C11H20N2O B3106133 (3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone CAS No. 1568073-07-3

(3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone

Cat. No. B3106133
CAS RN: 1568073-07-3
M. Wt: 196.29 g/mol
InChI Key: OSZRYTYCKGZYLB-SNVBAGLBSA-N
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Description

Piperidine derivatives are a key category of nitrogen-bearing heterocyclic compounds. They show a wide variety of biological activities and are a vital fundament in the production of drugs .


Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex and varies based on the specific compound. For instance, the crystal structure of (4-chlorophenyl)(4-methyl-piperidin-1-yl)methanone was analyzed in one study .


Chemical Reactions Analysis

Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary based on the specific compound. For example, the compound (3-Chlorophenyl)(piperidin-4-yl)methanone has a molecular weight of 223.7 .

Scientific Research Applications

Role in Drug Design

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Formation of Various Derivatives

Scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Biological and Pharmacological Activity

Piperidine derivatives show a wide variety of biological activities. They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Anticancer Applications

Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Antimicrobial Applications

Piperidine derivatives have been used as antimicrobial agents, showing effectiveness against a variety of microbial strains .

Anti-Inflammatory Applications

Piperidine derivatives have been used as anti-inflammatory agents, providing relief in conditions characterized by inflammation .

Antipsychotic Applications

Piperidine derivatives have been used as antipsychotic agents, providing relief in conditions characterized by psychosis .

Anticoagulant Applications

Piperidine derivatives have been used as anticoagulant agents, preventing the formation of blood clots .

Safety and Hazards

The safety and hazards associated with piperidine derivatives can vary based on the specific compound. For instance, Phenyl(piperidin-1-yl)methanone has a hazard statement of H302-H318, indicating it is harmful if swallowed and causes serious eye damage .

Future Directions

Piperidine derivatives continue to be a focus of research due to their wide range of biological activities. Future research may focus on designing and synthesizing new piperidine derivatives with increased potency and improved safety profiles .

properties

IUPAC Name

piperidin-1-yl-[(3R)-piperidin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c14-11(10-5-4-6-12-9-10)13-7-2-1-3-8-13/h10,12H,1-9H2/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZRYTYCKGZYLB-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)[C@@H]2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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